6-Styryl-3-pyridazinol

Descripción general

Descripción

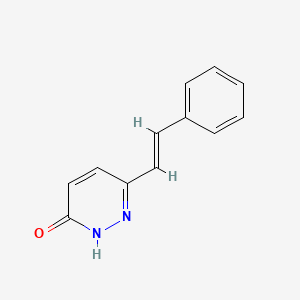

6-Styryl-3-pyridazinol: is a heterocyclic compound characterized by a pyridazine ring substituted with a styryl group at the 6-position and a hydroxyl group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Styryl-3-pyridazinol typically involves the reaction of pyridazine derivatives with styrene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 6-Styryl-3-pyridazinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The styryl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of substituted pyridazinol derivatives.

Aplicaciones Científicas De Investigación

6-Styryl-3-pyridazinol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mecanismo De Acción

The mechanism of action of 6-Styryl-3-pyridazinol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

6-Styryl-2-pyrone: Known for its anxiolytic effects through GABAergic mechanisms.

Pyridazinone derivatives: Used as corrosion inhibitors and in various biological applications.

Uniqueness: 6-Styryl-3-pyridazinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

6-Styryl-3-pyridazinol is a compound of increasing interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the pyridazinol class of compounds, characterized by a pyridazine ring with a styryl group. The general structure can be represented as follows:

This compound exhibits various substituents that influence its biological activity, particularly in cancer and neurodegenerative diseases.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, research demonstrated that certain styrylpyrazoles, which share structural similarities with this compound, exhibited significant antiproliferative effects against prostate cancer cell lines (PC3) with growth inhibitory concentrations (GI50) in the low micromolar range (5.6 μM) .

Table 1: Antiproliferative Activity of Styryl Compounds

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC3 | 5.6 | Induces cell cycle arrest and apoptosis |

| 3,5-bis(styryl)pyrazole 2l | PC3 | 4.19 | Tubulin binding and microtubule depolymerization |

| CNB-001 | MCF-7 | 0.25 | Inhibition of β-amyloid secretion |

The mechanism involves binding to tubulin, leading to microtubule depolymerization, which is critical for cancer cell division .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it can restore membrane homeostasis disrupted by traumatic brain injuries, making it a candidate for treating neurodegenerative conditions such as Alzheimer's and Parkinson's diseases .

Table 2: Neuroprotective Activity of Pyridazinol Derivatives

| Compound | Model | Effect |

|---|---|---|

| CNB-001 | Traumatic Brain Injury | Restores membrane integrity |

| This compound | Neuronal cultures | Reduces excitotoxicity |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Prostate Cancer Treatment : A study evaluated the effects of this compound on PC3 cells, revealing significant induction of apoptosis and cell cycle arrest at the G2/M phase. This was attributed to its interaction with tubulin, inhibiting polymerization .

- Neuroprotection in Animal Models : Research involving animal models of stroke demonstrated that compounds similar to this compound could significantly reduce neuronal death and improve functional recovery post-injury .

Propiedades

IUPAC Name |

3-(2-phenylethenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZVCMCKJNRGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377551 | |

| Record name | AC1MCBCK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87563-68-6 | |

| Record name | AC1MCBCK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.